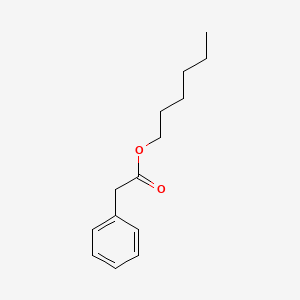
Hexyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl phenylacetate, also known as fema 3457 or hexyl alpha-toluate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a sweet, foliage, and fruity tasting compound that can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Fragrance Industry
Hexyl phenylacetate is widely utilized in the formulation of perfumes and scented products. Its sweet, fruity notes are often described as reminiscent of apple and pear, contributing to the overall olfactory profile of fragrances.
Case Study: Fragrance Formulation
A study conducted by the Research Institute for Fragrance Materials (RIFM) assessed this compound's safety in fragrance applications. The findings indicated that it does not present significant risks regarding genotoxicity, skin sensitization, or phototoxicity at typical usage levels. The margin of exposure (MOE) was deemed adequate for repeated dose toxicity, supporting its safe use in consumer products .
Flavoring Agent
In addition to its role in fragrances, this compound is also employed as a flavoring agent in food products. Its fruity profile enhances the sensory experience of various edible items.
Data Table: Flavoring Applications
Chemical Processes
This compound serves as an intermediate in chemical synthesis processes. Its reactivity allows it to be utilized in producing other chemical compounds.
Research Insights
Research indicates that this compound can be involved in reactions leading to the formation of other esters or aromatic compounds. Its behavior in chemical reactions has been explored through various kinetic studies, which demonstrate its potential utility in synthetic organic chemistry .
Environmental Safety
This compound has been evaluated for its environmental impact. The RIFM assessment concluded that it does not pose significant risks to aquatic environments based on its low predicted environmental concentration (PEC) relative to its predicted no-effect concentration (PNEC) .
Environmental Data Table
| Endpoint | Value | |
|---|---|---|
| PEC/PNEC Ratio | < 1 | Indicates low environmental risk |
| Biodegradation | Not extensively studied | Further research needed |
| Ecotoxicity | No significant concerns | Safe under current usage levels |
Regulatory Status
This compound is regulated under various international guidelines due to its applications in consumer products. It has been included in lists from organizations such as FEMA (Flavor and Extract Manufacturers Association) and IFRA (International Fragrance Association), ensuring compliance with safety standards .
Propriétés
Numéro CAS |
5421-17-0 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
hexyl 2-phenylacetate |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |
Clé InChI |
MTAHGWGAEGVCLS-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)CC1=CC=CC=C1 |
SMILES canonique |
CCCCCCOC(=O)CC1=CC=CC=C1 |
Densité |
0.970-0.977 |
Key on ui other cas no. |
5421-17-0 |
Description physique |
Colourless oily liquid; sweet-green, fruity-winey odou |
Solubilité |
Insoluble in water; soluble in oils; soluble in fats Miscible at room temperature (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















